![molecular formula C10H10N2 B1314839 Isoquinolin-8-ylmethanamine CAS No. 362606-12-0](/img/structure/B1314839.png)
Isoquinolin-8-ylmethanamine
Overview
Description
Isoquinolin-8-ylmethanamine is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.2 . It is also known by its IUPAC name, 8-isoquinolinylmethanamine .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been a topic of interest in organic and medicinal chemistry . Therefore, the development of new, efficient processes for isoquinoline and its derivatives that are characterized by easier operation, milder conditions, and higher yields has been a focus of recent research .Molecular Structure Analysis
The molecular structure of Isoquinolin-8-ylmethanamine is characterized by a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . The InChI code for this compound is 1S/C10H10N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6,11H2 .The density of a similar compound, isoquinolin-8-ylmethanamine dihydrochloride, is 1.156g/cm3 .
Scientific Research Applications
Catalytic Functionalization
Isoquinolin-8-ylmethanamine is involved in catalytic reactions, particularly in C-H bond functionalization. Studies demonstrate its role in Rhodium(III)-catalyzed intermolecular amidation reactions with azides, employing cationic rhodium(III) complexes. These reactions proceed efficiently, providing quinolin-8-ylmethanamine derivatives, significant for their catalytic prowess and potential in synthesis processes (Wang et al., 2014). Similarly, Ru(II)-catalyzed amidation reactions with azides have been developed for 8-methylquinolines, offering a novel approach to valuable quinolin-8-ylmethanamine derivatives under mild conditions (Liu, Li, & Wang, 2015).
Bioactive Properties
Isoquinolin-8-ylmethanamine derivatives have shown promise in biological activities, such as in vitro cytotoxicity against cancer cells. For instance, quinolin-8-ylmethanamine derivatives, synthesized through Rhodium(III)-catalyzed C(sp3)-H amination reactions, were evaluated for their cytotoxicity against human breast and prostate adenocarcinoma cells, indicating potential in cancer treatment research (Jeong et al., 2017).
Medicinal Chemistry
Isoquinoline alkaloids, including those related to Isoquinolin-8-ylmethanamine, are noted for their pharmacological significance. These compounds are pivotal in drug discovery and therapeutic research due to their range of biological characteristics, addressing various ailments from tumors to respiratory diseases. The diversity of the isoquinoline scaffold makes it a valuable component in drug design and discovery, emphasizing its role in the development of new therapeutic agents (Luo et al., 2020).
Synthetic and Analytical Applications
Isoquinolin-8-ylmethanamine also finds utility in synthetic chemistry. For instance, the synthesis of pyrazinoquinazoline derivatives, involving isoquinolin-8-ylmethanamine, in ionic liquid as a green solvent demonstrates the compound's role in eco-friendly and efficient synthetic processes. These syntheses highlight the compound's adaptability and utility in creating structurally complex and biologically significant molecules (Sheikholeslami-Farahani et al., 2021).
properties
IUPAC Name |
isoquinolin-8-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKXRSRADBUSHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312599 | |
Record name | 8-Isoquinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-8-ylmethanamine | |
CAS RN |
362606-12-0 | |
Record name | 8-Isoquinolinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362606-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Isoquinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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